molecular formula C16H24N4O4 B1665128 Apazone dihydrate CAS No. 22304-30-9

Apazone dihydrate

Cat. No.: B1665128
CAS No.: 22304-30-9
M. Wt: 336.39 g/mol
InChI Key: LLMGYOJUHDRDFJ-UHFFFAOYSA-N
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Description

Apazone dihydrate, also known as azapropazone dihydrate, is a non-steroidal anti-inflammatory drug (NSAID) with uricosuric properties. It is primarily used in the treatment of rheumatoid arthritis, osteoarthritis, and gout. The compound belongs to the benzotriazine class and is characterized by its ability to inhibit various neutrophil functions, including migration, aggregation, and superoxide production .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of apazone dihydrate involves the acylation of 1,2-dihydro-1,2,4-benzotriazine with propylmalonic acid. The key steps include:

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Apazone dihydrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Apazone dihydrate has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound in studies of benzotriazine derivatives and their reactivity.

    Biology: Investigated for its effects on neutrophil functions and its potential as an anti-inflammatory agent.

    Medicine: Applied in the treatment of rheumatoid arthritis, osteoarthritis, and gout due to its anti-inflammatory and uricosuric properties.

    Industry: Utilized in the development of new NSAIDs and related pharmaceuticals .

Mechanism of Action

The mechanism of action of apazone dihydrate involves the inhibition of cyclooxygenase enzymes, which are responsible for the synthesis of prostaglandins. By blocking these enzymes, this compound reduces inflammation, pain, and fever. Additionally, its uricosuric properties help increase the excretion of uric acid, making it effective in the treatment of gout .

Comparison with Similar Compounds

Uniqueness of Apazone Dihydrate:

Properties

IUPAC Name

5-(dimethylamino)-9-methyl-2-propylpyrazolo[1,2-a][1,2,4]benzotriazine-1,3-dione;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2.2H2O/c1-5-6-11-14(21)19-13-9-10(2)7-8-12(13)17-16(18(3)4)20(19)15(11)22;;/h7-9,11H,5-6H2,1-4H3;2*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLMGYOJUHDRDFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1C(=O)N2C3=C(C=CC(=C3)C)N=C(N2C1=O)N(C)C.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13539-59-8 (Parent)
Record name Apazone dihydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022304309
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6022634
Record name Azapropazone dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6022634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22304-30-9
Record name Apazone dihydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022304309
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azapropazone dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6022634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name APAZONE DIHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BF18764H96
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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